2-(bromomethyl)-4-ethyl-1-methylbenzene
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Overview
Description
2-(Bromomethyl)-4-ethyl-1-methylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group, and additional ethyl and methyl groups are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-4-ethyl-1-methylbenzene typically involves the bromination of 4-ethyl-1-methylbenzene (p-ethyltoluene). One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the benzylic position, leading to the formation of the bromomethyl group .
Industrial Production Methods
In an industrial setting, the bromination process can be scaled up using continuous flow reactors to ensure better control over reaction conditions and product quality. The use of solvents such as carbon tetrachloride or dichloromethane can facilitate the reaction, and the product can be purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-ethyl-1-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, potassium cyanide (KCN) in ethanol, or ammonia (NH3) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, amines.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Methyl derivatives.
Scientific Research Applications
2-(Bromomethyl)-4-ethyl-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-4-ethyl-1-methylbenzene in chemical reactions involves the formation of reactive intermediates such as free radicals or carbocations. These intermediates facilitate the substitution, oxidation, or reduction processes by interacting with nucleophiles, oxidizing agents, or reducing agents. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-1-methylbenzene: Lacks the ethyl group, leading to different reactivity and applications.
4-(Bromomethyl)-1-methylbenzene: Positional isomer with different substitution patterns affecting its chemical behavior.
2-(Chloromethyl)-4-ethyl-1-methylbenzene: Chlorine instead of bromine, resulting in different reactivity and applications.
Uniqueness
The combination of these substituents allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
Properties
CAS No. |
2758004-51-0 |
---|---|
Molecular Formula |
C10H13Br |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
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